Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate
Description
Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate (CAS: 125483-28-5) is a bicyclic organic compound with the molecular formula C₁₂H₁₇NO₅ . Its structure features a 9-azabicyclo[3.3.1]nonane core substituted with:
- A 7-oxo group (keto functionality).
- A 3-(methoxycarbonyl) ester at position 2.
- A 9-acetate methyl ester at the bridgehead nitrogen.
This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules like Dolasetron impurities . Its stereochemistry remains unspecified in available data, though similar analogs highlight the importance of stereocenters in reactivity and applications .
Properties
Molecular Formula |
C13H19NO5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C13H19NO5/c1-18-12(16)7-14-9-3-8(13(17)19-2)4-10(14)6-11(15)5-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
YOHHRDUPBZSBFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2CC(CC1CC(=O)C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the use of a bicyclic ketone as the starting material, which undergoes a series of reactions such as esterification, reduction, and cyclization to form the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone or ester groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic processes, depending on the functional groups present and their reactivity.
Comparison with Similar Compounds
Structural Analogs in the Bicyclo[3.3.1]nonane Family
The table below compares key structural and physicochemical properties of the target compound with its closest analogs:
Key Comparative Analysis
Functional Group Variations
- Ester Groups : The target compound uses methoxycarbonyl and methyl acetate , whereas analogs employ ethoxycarbonyl (e.g., 115956-03-1) or Boc protection (e.g., 1419101-15-7). Ethoxy groups increase hydrophobicity, while Boc groups enhance stability during synthesis .
Stereochemical Considerations
- The 7-exo configuration in 1392803-48-3 ensures spatial orientation critical for binding in chiral environments . The target compound’s stereochemistry is unconfirmed but likely influences its pharmacokinetic profile.
Pharmacological Relevance
- Analogs like 115956-03-1 are linked to Dolasetron mesilate, a 5-HT₃ antagonist used for chemotherapy-induced nausea .
Biological Activity
Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate is a bicyclic compound that has garnered attention for its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 269.29 g/mol. The compound features a methoxycarbonyl group and an oxo group, which are critical for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO5 |
| Molecular Weight | 269.29 g/mol |
| Density | 1.205 g/cm³ |
| Boiling Point | 384.7 °C |
| CAS Number | 125483-28-5 |
Biological Activity
This compound has shown promising biological activities, particularly in the realm of pharmacology. The following sections detail its various biological effects.
Antimicrobial Activity
Research indicates that compounds within the azabicyclo family exhibit antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, potentially due to its structural components that enhance membrane permeability and disrupt bacterial cell walls.
Enzyme Inhibition
The compound has been identified as a selective inhibitor of specific enzymes within the PI3K family, particularly Class I PI3K isoforms, which are implicated in various diseases including cancer and inflammatory conditions . Inhibition of these enzymes may lead to reduced cellular proliferation and inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of functional groups such as carbonyl and methoxycarbonyl significantly influences its pharmacological properties.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Methyl-3-(methoxycarbonyl)-7-oxobicyclo[3.3.1]nonane | Similar bicyclic structure with variations | Antimicrobial |
| N-Methyl-3-(methoxycarbonyl)-7-hydroxybicyclo[3.3.1]nonane | Hydroxyl substitution | Enhanced solubility |
| 9-Azabicyclo[3.3.1]nonan | Lacks methoxycarbonyl group | Potential analgesic |
These comparisons highlight the importance of specific functional groups in enhancing biological activity.
Case Studies and Research Findings
Several studies have explored the biological potential of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating potent effects at low concentrations.
- Enzyme Inhibition Research : Another investigation focused on its role as a PI3K inhibitor, noting that it effectively reduced phosphorylation levels in cancer cell lines, suggesting potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
